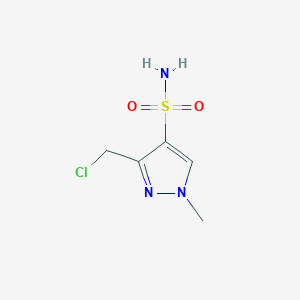

3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a chloromethyl group (-CH2Cl) at the 3rd position and a sulfonamide group (-SO2NH2) at the 4th position .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s challenging to provide an accurate molecular structure analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the chloromethyl group is susceptible to nucleophilic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical and Chemical Properties Analysis

Physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are typically determined experimentally .Scientific Research Applications

Novel Synthesis and Impurities of Proton Pump Inhibitors

Research has explored novel synthesis methods for proton pump inhibitors (PPIs), such as omeprazole, emphasizing the formation of various pharmaceutical impurities during the synthesis process. One study highlights a novel synthesis pathway that involves the use of 5-methoxy thiobenzimidazole, leading to the formation of an ester, which is then coupled with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine. This process yields pharmaceutical impurities that can serve as standard references for further studies in the development of anti-ulcer drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Sulfonamide Inhibitors: From Antibiotics to Therapeutic Agents

Sulfonamide compounds, including 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide, have been recognized for their bacteriostatic properties and are significant in the treatment of bacterial infections. Beyond their use as antibiotics, sulfonamides have found applications in various therapeutic areas, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent reviews have focused on the diverse roles of sulfonamide inhibitors, highlighting their effectiveness against conditions like cancer, glaucoma, inflammation, and Alzheimer’s disease (Gulcin & Taslimi, 2018).

Environmental Impact and Analysis of Sulfonamides

The presence of sulfonamides in the environment and their impact on human health have been subjects of study, with concerns raised about the microbial resistance induced by agricultural use of these antibiotics. Investigations into their environmental persistence suggest that even small amounts can lead to significant ecological and health risks. Analytical methods for detecting and assessing the impact of sulfonamides, such as capillary electrophoresis, have been reviewed to better understand their behavior and effects in natural systems (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Pharmaceutical Significance of Sulfonamides

Sulfur-containing motifs, particularly sulfonamides, play a critical role in medicinal chemistry due to their diverse pharmacological properties. Over 150 FDA-approved sulfur-based drugs are in the market, treating a wide range of diseases. Research into sulfonamide derivatives continues to be a hot topic, aiming to develop new compounds that are less toxic, cost-effective, and highly active (Zhao, Rakesh, Ravidar, Fang, & Qin, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(chloromethyl)-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3O2S/c1-9-3-5(12(7,10)11)4(2-6)8-9/h3H,2H2,1H3,(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEKIRNEMJKEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CCl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887231.png)

![Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde](/img/structure/B2887240.png)

![Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887242.png)

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2887248.png)

![1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2887250.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2887252.png)